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Compound of Interest

Compound Name: 5-Amino-8-hydroxyquinoline

Cat. No.: B076478

Introduction: 5-Amino-8-hydroxyquinoline is a substituted quinoline derivative of significant
interest in medicinal chemistry and materials science. Its biological activities, including
anticancer, antibacterial, and antifungal properties, are often linked to its role as a metal
chelator.[1] This technical guide provides a comprehensive overview of the spectroscopic data
for 5-Amino-8-hydroxyquinoline, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a
summary of its biological significance are also presented to support researchers and drug
development professionals.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources. It is
important to note that some of the available data is for the dihydrochloride salt of 5-Amino-8-
hydroxyquinoline, which may influence the spectral characteristics compared to the free
base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 5-Amino-8-hydroxyquinoline provide detailed
information about its proton and carbon environments.
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Table 1: *H NMR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride

Chemical Shift (8,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2 ~8.8 dd J=4.2,16Hz
H-3 ~7.4 dd J=8.3,42Hz
H-4 ~8.1 dd J=8.3,16 Hz
H-6 ~7.3 d J=76Hz
H-7 ~7.2 d J=7.6Hz
-NH:z brs
-OH brs

Note: Data is interpreted from spectra of 8-hydroxyquinoline and 8-aminoquinoline and may

vary for 5-Amino-8-hydroxyquinoline. The broad signals for the amino and hydroxyl protons

are due to exchange and quadrupolar effects.

Table 2: 13C NMR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride
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Carbon Chemical Shift (3, ppm)
C-2 ~148
C-3 ~122
C-4 ~136
C-4a ~138
C-5 ~128
C-6 ~117
C-7 ~110
C-8 ~153
C-8a ~128

Note: Data is interpreted from spectra of quinoline, 8-hydroxyquinoline, and 8-aminoquinoline
and may vary for 5-Amino-8-hydroxyquinoline. Assignments are based on computational
predictions and comparison with related structures.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 5-Amino-8-hydroxyquinoline shows characteristic absorption bands for its
aromatic rings, hydroxyl, and amino groups.

Table 3: FTIR Spectroscopic Data for 5-Amino-8-hydroxyquinoline Dihydrochloride
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Wavenumber (cm~?) Vibrational Mode Intensity
3400-3200 O-H and N-H stretching Broad, Strong
3100-3000 Aromatic C-H stretching Medium
1620-1580 C=C and C=N stretching Strong

~1500 Aromatic ring stretching Medium
~1300 O-H bending Medium
~1275 C-O stretching Strong
850-750 C-H out-of-plane bending Strong

Note: Data is based on spectra of 8-hydroxyquinoline and its derivatives.[5][6][7] The
broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The spectrum of 5-Amino-8-hydroxyquinoline is characterized by absorption bands in the UV
region, which are sensitive to the solvent environment.

Table 4: UV-Vis Spectroscopic Data for 5-Amino-8-hydroxyquinoline

Molar Absorptivity (g,
Solvent Amax (nm)

M~1icm™1)
Methanol ~240, ~310 Not Reported
Ethanol ~242,~312 Not Reported
Buffered Ag. Soln. (pH 7.4) 266 Not Reported

Note: Data is based on studies of 8-hydroxyquinoline and a specific study on 5-Amino-8-
hydroxyquinoline.[1][8][9] The exact Amax and molar absorptivity can vary with solvent
polarity and pH.
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Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

are general protocols for obtaining the spectroscopic data for 5-Amino-8-hydroxyquinoline.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 5-Amino-8-hydroxyquinoline in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs) in an NMR tube.

Instrumentation: Acquire *H and *3C NMR spectra on a 400 MHz or higher NMR
spectrometer.

'H NMR Acquisition: Use a standard pulse sequence with a spectral width of approximately
12 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of
approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5
seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference
the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid 5-Amino-8-hydroxyquinoline
sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with
approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into
a transparent pellet using a hydraulic press.

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm~? with a resolution of 4
cm~L,
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o Data Analysis: Identify and assign the characteristic absorption bands corresponding to the
functional groups present in the molecule.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of 5-Amino-8-hydroxyquinoline in a
spectroscopic grade solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1x10-3
M). Prepare a series of dilutions to obtain concentrations in the range of 1x10~4 to 1x10~> M.

 Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm
using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.

o Data Analysis: Determine the wavelength(s) of maximum absorbance (Amax). Calculate the
molar absorptivity (€) using the Beer-Lambert law (A = €cl), where A is the absorbance, c is
the concentration, and | is the path length.

Biological Significance and Signaling Pathway

5-Amino-8-hydroxyquinoline exhibits a range of biological activities, with its anticancer
properties being of particular interest. Its mechanism of action is often attributed to its ability to
chelate metal ions, leading to the generation of reactive oxygen species (ROS), inhibition of
key enzymes, and induction of apoptosis.

Below is a diagram illustrating a conceptual workflow for the spectroscopic characterization of
5-Amino-8-hydroxyquinoline.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 5-

Amino-8-hydroxyquinoline.

The anticancer mechanism of 8-hydroxyquinoline derivatives often involves the disruption of
cellular homeostasis. The diagram below illustrates a simplified, conceptual signaling pathway
for the anticancer activity of 5-Amino-8-hydroxyquinoline.
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Caption: Conceptual signaling pathway for the anticancer mechanism of 5-Amino-8-
hydroxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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